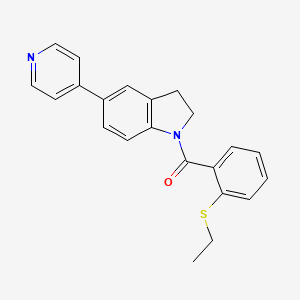

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-2-26-21-6-4-3-5-19(21)22(25)24-14-11-18-15-17(7-8-20(18)24)16-9-12-23-13-10-16/h3-10,12-13,15H,2,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STURWOLQXWVWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, followed by the introduction of the pyridine ring via a Suzuki coupling reaction. The final step involves the attachment of the ethylthio group to the phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the coupling reactions, while purification techniques like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or other substituted derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties allow the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The ethylthio group may also contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Findings:

Structural Flexibility: The target compound exhibits greater planarity in its methanone bridge compared to analogs with bulkier substituents (e.g., pyrrolidinyl or methylsulfonyl groups), as observed in X-ray studies . This planarity may enhance stacking interactions in crystalline phases or protein binding pockets.

Heterocyclic Influence : Replacing pyridin-4-yl with pyridin-3-yl (as in Compound 4) alters electronic distribution, affecting dipole moments and crystallization behavior.

Spectroscopic Signatures: NMR data for the target compound’s indoline protons (δ 6.8–7.4 ppm) align with related methanones, while HRMS confirms the [M+H]<sup>+</sup> ion at m/z 377.47 .

Research Implications

The comparative analysis highlights the role of substituents in modulating physicochemical and structural properties. For instance, sulfur-containing groups (ethylthio vs. methylsulfonyl) balance lipophilicity and polarity, while pyridine positioning influences electronic properties. These insights guide rational design of analogs for targeted applications, such as kinase inhibitors (leveraging pyridinyl motifs) or photostable materials (utilizing planar aromatic systems).

Methodologically, the integration of SHELX for crystallographic refinement and HRMS/NMR for structural validation remains indispensable in such studies, ensuring accuracy in molecular characterization.

Biological Activity

The compound (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone , also known by its IUPAC name, exhibits a complex structure that combines an indole moiety with a pyridine ring and an ethylthio-substituted phenyl group. This unique arrangement suggests potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure and Properties

The chemical formula of the compound is , with significant features including:

- An indole core, which is known for various biological activities.

- A pyridine ring that may enhance solubility and biological interactions.

- An ethylthio group that can participate in redox reactions.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit anticancer properties. The following sections detail specific biological activities and mechanisms associated with (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone.

Anticancer Activity

Studies have reported promising anticancer activity for related compounds. For instance, a series of molecular hybrids, including derivatives of indole and pyridine, demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.07 µM against HeLa cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 18a | HeLa | 0.9 |

| 18b | HeLa | 0.07 |

| Podophyllotoxin | HeLa | 2.36 |

| Etoposide | HeLa | 2.34 |

The ability of these compounds to inhibit tubulin polymerization has been linked to their mechanism of action, leading to cell cycle arrest and apoptosis .

The proposed mechanisms for the biological activity of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interact with tubulin at the colchicine binding site, disrupting microtubule formation essential for mitosis .

- Cell Cycle Arrest : Induction of G2/M phase arrest has been noted, correlating with downregulation of anti-apoptotic proteins such as Bcl-2 .

- Apoptosis Induction : The compound may promote apoptosis through mitochondrial membrane potential reduction and activation of caspases .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Testing : A study synthesized various indole-pyridine hybrids, including those structurally similar to (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone, assessing their cytotoxicity across multiple cancer cell lines .

- Comparative Analysis : Research comparing structural modifications revealed that specific substitutions on the indole or pyridine rings significantly affected biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the optimal synthetic routes for preparing (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Thioether formation : Coupling ethylthiol to a halogenated phenyl precursor via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .

- Indoline functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group, with careful control of catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical techniques like HPLC and ¹H/¹³C NMR are critical for validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), ¹³C NMR (carbonyl signals at ~190–200 ppm), and 2D experiments (COSY, HSQC) resolve overlapping signals from the indoline and pyridine moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~379.1 g/mol) and fragments thioether bonds .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity and stability under accelerated degradation conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from:

- Solvent effects : Molecular docking simulations (e.g., AutoDock Vina) may neglect solvation; free-energy perturbation (FEP) calculations refine binding affinity predictions .

- Protein flexibility : Use ensemble docking against multiple receptor conformations (e.g., from MD simulations) to account for induced-fit binding .

- Experimental validation : Compare in vitro assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines or orthogonal assays (SPR, ITC) to confirm target engagement .

Q. What strategies optimize reaction yields when scaling up synthesis for structure-activity relationship (SAR) studies?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% for thermally sensitive intermediates .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation of thioether) and enhances reproducibility .

- DoE (Design of Experiments) : Statistically optimize variables (catalyst ratio, temperature) using software like MODDE® to identify robust conditions .

Q. How can substituent effects (e.g., ethylthio vs. methylthio) on biological activity be systematically evaluated?

- SAR workflow :

Analog synthesis : Replace the ethylthio group with isosteres (e.g., methylthio, sulfonyl) via analogous synthetic routes .

Biological profiling : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or thermal shift assays .

Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO/LUMO energies) to correlate substituent electronegativity with activity .

Q. What experimental designs mitigate variability in cell-based assays for this compound?

- Dose-response optimization : Use 8–10 concentration points spanning 0.1–100 µM to capture EC₅₀/IC₅₀ accurately .

- Replicates and controls : Include technical triplicates and reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

- High-content imaging : Quantify subcellular localization (e.g., nuclear vs. cytoplasmic) to distinguish specific vs. off-target effects .

Methodological Challenges & Solutions

Q. How can researchers address stability issues during long-term storage of this compound?

- Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the thioether group .

- Stability monitoring : Periodic LC-MS analysis detects degradation products (e.g., sulfoxide formation) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., piperidine-methanone interactions in active sites) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Tools like SwissADME estimate logP (target ~2.5–3.5), CYP450 inhibition, and blood-brain barrier permeability .

- Metabolite identification : In silico metabolism (e.g., GLORYx) predicts Phase I/II metabolites for prioritization of stable analogs .

Tables for Key Data

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 377.46 g/mol | |

| logP (Predicted) | 3.2 ± 0.3 | |

| Hydrogen Bond Acceptors | 4 (pyridine N, carbonyl O) | |

| Rotatable Bonds | 5 |

Q. Table 2. Common Synthetic Challenges & Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Thioether oxidation | Use antioxidant (BHT) in reaction mix | |

| Low coupling efficiency | Switch to Buchwald-Hartwig conditions | |

| Purification difficulties | Employ preparative HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.